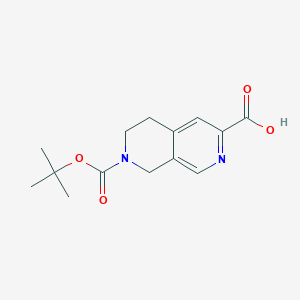![molecular formula C9H14Cl2Pd-2 B14884904 Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium, also known as dichloro(norbornadiene)palladium(II), is a coordination compound featuring palladium at its core. This compound is notable for its use as a catalyst in various organic reactions, particularly in cross-coupling reactions. The presence of the bicyclo[2.2.1]hepta-2,5-diene ligand provides unique steric and electronic properties that enhance the reactivity and selectivity of the palladium center .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium typically involves the reaction of palladium(II) chloride with norbornadiene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
PdCl2+C7H8→PdCl2(C7H8)
where C₇H₈ represents norbornadiene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium is involved in various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by the palladium center.
Reduction: It can also participate in reduction reactions, where the palladium center acts as a catalyst.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as toluene, ethanol, or dimethylformamide.
Ligands: Additional ligands like phosphines may be used to modify the reactivity of the palladium center.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
科学的研究の応用
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium has a wide range of applications in scientific research:
作用機序
The mechanism by which bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium exerts its effects involves the coordination of the palladium center with the norbornadiene ligand. This coordination enhances the reactivity of the palladium, allowing it to facilitate various catalytic processes. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: Similar in structure but contains rhodium instead of palladium.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A related compound with different functional groups.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium is unique due to its specific coordination environment and the electronic properties imparted by the norbornadiene ligand. These properties make it particularly effective in catalyzing a wide range of organic reactions, offering advantages in terms of reactivity and selectivity compared to similar compounds .
特性
分子式 |
C9H14Cl2Pd-2 |
|---|---|
分子量 |
299.5 g/mol |
IUPAC名 |
bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium |
InChI |
InChI=1S/C7H8.2CH3.2ClH.Pd/c1-2-7-4-3-6(1)5-7;;;;;/h1-4,6-7H,5H2;2*1H3;2*1H;/q;2*-1;;;+2/p-2 |
InChIキー |
QHQMROCTJVJPRD-UHFFFAOYSA-L |
正規SMILES |
[CH3-].[CH3-].C1C2C=CC1C=C2.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


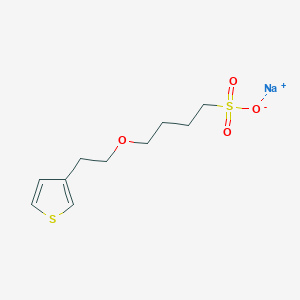
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
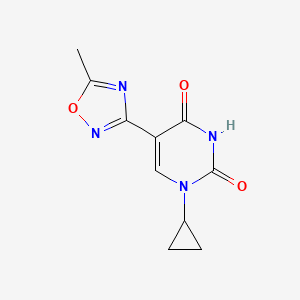
![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
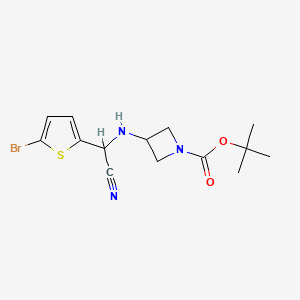
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
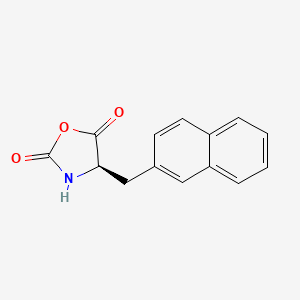
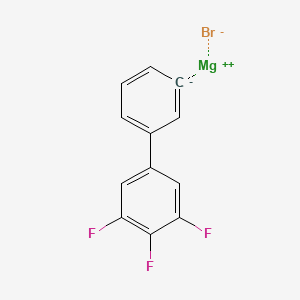
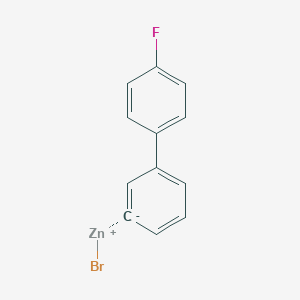
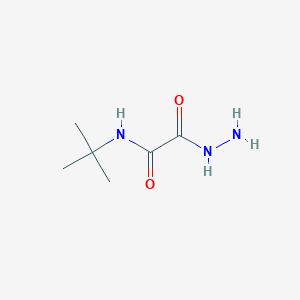
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)

